(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine
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Overview
Description
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is an organic compound characterized by its unique structure, which includes a dioxane ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols.
Introduction of the Amine Group: The amine group is introduced via reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oximes or nitroso derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-thiol: Contains a thiol group instead of an amine.
Uniqueness
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is unique due to its specific combination of a dioxane ring and an amine group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWUZBHQUBFMA-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1COCC(O1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1COCC(O1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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